tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperazine, featuring a tert-butyl ester group and an ethoxycarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:
Piperazine Derivation: : Piperazine is reacted with an appropriate carboxylic acid derivative to introduce the ethoxycarbonyl group.
Esterification: : The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of the ethoxycarbonyl group to a carboxylic acid.
Reduction: : Reduction of the ethoxycarbonyl group to an alcohol.
Substitution: : Replacement of the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
Oxidation: : Ethyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate.
Reduction: : Ethyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate.
Substitution: : Various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: : It interacts with enzymes and receptors involved in biological processes.
Pathways: : The exact pathways depend on the specific application and biological context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Piperazine derivatives with different substituents, such as tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate .
Properties
IUPAC Name |
tert-butyl 4-(4-ethoxycarbonylphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-5-23-16(21)14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIWRFCYFYWFLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470983 | |
Record name | tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234082-33-8 | |
Record name | tert-Butyl 4-(4-(ethoxycarbonyl)phenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20470983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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